molecular formula C18H25Cl2N3O2S B2466721 N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)butyramide hydrochloride CAS No. 1216434-49-9

N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)butyramide hydrochloride

Cat. No.: B2466721
CAS No.: 1216434-49-9
M. Wt: 418.38
InChI Key: FBSXNOVAMIFPBL-UHFFFAOYSA-N
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Description

N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)butyramide hydrochloride is a synthetic benzothiazole derivative of significant interest in medicinal chemistry research. The benzothiazole scaffold is a privileged structure in drug discovery, known for yielding compounds with a broad spectrum of biological activities . This particular compound is designed for investigative purposes, primarily in the field of antimicrobial research. Studies on structurally similar N-(6-chlorobenzo[d]thiazol-2-yl) analogs have demonstrated promising in vitro antibacterial activity against a range of pathogenic strains, including both Gram-positive and Gram-negative bacteria . The incorporation of the morpholine moiety is a common strategy in drug design to optimize physicochemical properties and enhance pharmacokinetic profiles. As part of this chemical class, the compound serves as a key intermediate for researchers developing and evaluating new therapeutic agents. It is intended for use in controlled laboratory studies to further elucidate the structure-activity relationships of benzothiazole compounds and to explore their potential mechanisms of action against resistant microorganisms . This product is strictly for research applications and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)butanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClN3O2S.ClH/c1-2-4-17(23)22(8-3-7-21-9-11-24-12-10-21)18-20-15-6-5-14(19)13-16(15)25-18;/h5-6,13H,2-4,7-12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBSXNOVAMIFPBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N(CCCN1CCOCC1)C2=NC3=C(S2)C=C(C=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)butyramide hydrochloride typically involves the following steps:

    Formation of the benzo[d]thiazole core: This can be achieved by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Chlorination: The benzo[d]thiazole core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Amidation: The chlorinated benzo[d]thiazole is reacted with butyric acid or its derivatives in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the butyramide moiety.

    Morpholine substitution: The final step involves the substitution of the amide with 3-morpholinopropylamine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)butyramide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom in the benzo[d]thiazole ring can be substituted with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol, thiols in the presence of a base.

Major Products

    Oxidation: Corresponding sulfoxides or sulfones.

    Reduction: Reduced amide or alcohol derivatives.

    Substitution: Substituted benzo[d]thiazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving benzo[d]thiazole derivatives.

    Medicine: Potential therapeutic agent for diseases where benzo[d]thiazole derivatives have shown efficacy, such as cancer or neurodegenerative disorders.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)butyramide hydrochloride would depend on its specific biological target. Generally, benzo[d]thiazole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d]thiazole: The parent compound, known for its diverse biological activities.

    6-chlorobenzo[d]thiazole: A chlorinated derivative with potential enhanced biological activity.

    N-(3-morpholinopropyl)butyramide: A related amide with different substitution patterns.

Uniqueness

N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)butyramide hydrochloride is unique due to its specific combination of functional groups, which may confer distinct biological properties compared to other benzo[d]thiazole derivatives. The presence of the morpholine ring and the butyramide moiety could enhance its solubility, stability, and interaction with biological targets.

Biological Activity

N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)butyramide hydrochloride is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C15H19ClN2OSC_{15}H_{19}ClN_2OS with a molecular weight of approximately 318.84 g/mol. It features a benzo[d]thiazole moiety, which is known for its pharmacological significance, and a morpholinopropyl side chain that may enhance its bioactivity.

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies have shown that this compound can induce apoptosis in various cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and Colo205 (colon cancer). The mechanism involves the modulation of the p53 pathway, which is crucial for cell cycle regulation and apoptosis induction.
  • Antibacterial Properties : Similar compounds have demonstrated antibacterial effects against Gram-positive bacteria. This suggests that this compound may exhibit similar properties, although specific studies are needed to confirm this.
  • Anti-inflammatory Effects : The compound may also play a role in modulating inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

Research Findings and Case Studies

A variety of studies have been conducted to assess the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeCell Line/ModelObserved EffectReference
AnticancerMCF7Induced apoptosis via p53 activation
AnticancerA549Reduced cell viability
AntibacterialStaphylococcus aureusInhibitory effect observed
Anti-inflammatoryMouse modelReduced cytokine levels

Q & A

Basic Research Questions

Q. What are the optimized synthetic pathways for N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)butyramide hydrochloride, and how do reaction conditions influence yield and purity?

  • Methodology : Multi-step synthesis typically involves coupling a 6-chlorobenzo[d]thiazol-2-amine precursor with a morpholinopropyl-substituted butyramide intermediate. Key steps include nucleophilic substitution under reflux (e.g., acetonitrile/DMF, 8–12 hours) and acidification to form the hydrochloride salt .
  • Critical Parameters : Temperature control (70–90°C), solvent polarity (acetonitrile for solubility), and stoichiometric ratios of arylpiperazine or morpholine derivatives. Triethylamine is often used as a base to neutralize HCl byproducts .
  • Validation : Purity (>95%) is confirmed via HPLC, while structural integrity is verified using 1^1H/13^13C NMR (e.g., δ 2.75 ppm for morpholine protons) and high-resolution mass spectrometry (HRMS) .

Q. How can researchers characterize the physicochemical properties of this compound, and what analytical techniques are most reliable?

  • Key Properties : Solubility (polar aprotic solvents > aqueous buffers), melting point (225–226°C observed in analogues), and stability under acidic/basic conditions .
  • Techniques :

  • Thermal Analysis : Differential scanning calorimetry (DSC) to determine decomposition temperatures.
  • Spectroscopy : IR (e.g., 1686 cm1^{-1} for amide C=O stretch) and UV-Vis for electronic transitions in the benzothiazole ring .
  • Chromatography : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients to assess purity .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in biological activity data across different studies?

  • Case Example : Discrepancies in IC50_{50} values for kinase inhibition may arise from assay conditions (e.g., ATP concentration, pH). Validate using orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) and standardize cell lines (e.g., HEK293 vs. HeLa) .
  • Statistical Approaches : Use Bland-Altman plots to assess inter-assay variability and meta-analysis to aggregate data from independent studies .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

  • Key Modifications :

  • Benzothiazole Core : Introduce electron-withdrawing groups (e.g., Cl at position 6) to enhance electrophilicity and target binding .
  • Morpholinopropyl Side Chain : Replace morpholine with piperidine or thiomorpholine to alter lipophilicity and bioavailability .
    • Experimental Design : Parallel synthesis of analogues with systematic substituent variation, followed by in vitro screening against target enzymes (e.g., COX-II, tubulin) .

Q. What in vivo models are appropriate for evaluating the pharmacokinetics and toxicity of this compound?

  • Pharmacokinetics :

  • ADME Profiling : Radiolabeled compound tracing in rodent plasma, liver microsomes for metabolic stability, and Caco-2 cells for permeability .
    • Toxicity :
  • Acute Toxicity : Single-dose studies in mice (OECD 423) to determine LD50_{50}.
  • Genotoxicity : Ames test (bacterial reverse mutation) and micronucleus assay in bone marrow .

Methodological Challenges and Solutions

Q. How can researchers address low solubility in aqueous buffers during biological assays?

  • Formulation Strategies : Use co-solvents (e.g., DMSO ≤ 0.1%), cyclodextrin complexes, or nanoemulsions to enhance dispersibility .
  • Validation : Dynamic light scattering (DLS) to confirm nanoparticle size (50–200 nm) and stability over 24 hours .

Q. What computational tools are effective for predicting binding modes with biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate interactions with COX-II or tubulin active sites (e.g., hydrogen bonding with Arg120 or Thr179) .
  • MD Simulations : GROMACS for 100-ns trajectories to assess binding stability and conformational changes .

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